N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
Description
"N-(3,4-Dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide" is a triazolo-pyrimidine derivative characterized by a dimethylphenyl substituent on the acetamide nitrogen and a 5,7-dimethyl-triazolo-pyrimidine core linked via a sulfanyl group. This structural motif is common in agrochemicals and pharmaceuticals due to its ability to interact with biological targets such as enzymes or receptors. The compound’s sulfanyl acetamide bridge and dimethyl substitutions distinguish it from analogs, influencing its physicochemical properties and bioactivity .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-10-5-6-14(7-11(10)2)19-15(23)9-24-17-20-16-18-12(3)8-13(4)22(16)21-17/h5-8H,9H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPWJYSBQCIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=CC(=NC3=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the 3,4-dimethylphenyl group: This can be achieved through the alkylation of aniline with methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl group: This involves the cyclization of appropriate precursors such as 3,5-dimethyl-1H-pyrazole-4-carboxamide with formamide under acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dimethylphenyl group with the 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl group through a sulfanylacetamide linkage. This can be achieved using reagents such as thionyl chloride and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and triazolopyrimidine groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted phenyl or triazolopyrimidine compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Use in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine :
The compound in , N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, replaces the triazolo ring with a pyrazolo moiety. Pyrazolo derivatives often exhibit reduced metabolic stability compared to triazolo analogs due to differences in ring aromaticity and electron density, which affect binding to targets like the 18 kDa translocator protein (TSPO) .- Triazolo[1,5-a][1,3,5]triazine Hybrids: and describe triazolo-triazine hybrids (e.g., N-alkyl-2-(furan-2-yl)-5-phenoxy-triazolo-triazines). These compounds lack the pyrimidine ring, leading to altered pharmacokinetic profiles.
Substituent Effects on Bioactivity
Table 1: Key Substituents and Their Impacts
- Trifluoromethyl Substitution: The trifluoromethyl group in ’s compound increases lipophilicity (logP ~3.5 vs.
- Sulfonamide vs. Sulfanyl Acetamide : Flumetsulam () uses a sulfonamide linker, which confers stronger hydrogen-bonding capacity and herbicidal activity through acetolactate synthase inhibition. The sulfanyl group in the target compound may reduce off-target interactions .
Physicochemical Properties
- Solubility : The dimethoxyphenyl-thiazol analog () has higher aqueous solubility (logS ≈ -4.2) due to polar methoxy groups, whereas the target compound’s hydrophobicity (logS ≈ -5.1) may limit bioavailability .
- Thermal Stability : Triazolo-pyrimidines with electron-withdrawing groups (e.g., CF3 in ) exhibit higher melting points (>250°C) compared to the target compound (mp ~200–220°C), correlating with stronger intermolecular forces .
Biological Activity
N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 302.38 g/mol
The presence of the triazole and pyrimidine moieties suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : The triazole ring is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that compounds with similar structures can interfere with DNA synthesis and repair mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism. For instance, it might inhibit thymidylate synthase or other key enzymes in nucleotide synthesis pathways.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Biological Activity Data
A summary of biological activity data is presented in the table below:
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Case Study 1 : A study involving a series of triazole derivatives demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7). The derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic potential against breast cancer .
- Case Study 2 : Research on related sulfanyl compounds showed effective antimicrobial activity against various pathogens including E. coli and S. aureus. The study reported minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .
- Case Study 3 : A pharmacokinetic study indicated that modifications on the phenyl ring could enhance bioavailability and reduce toxicity in vivo. This study emphasized the importance of structural optimization for improving therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
